molecular formula C9H14N2O2 B2751932 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one CAS No. 866040-13-3

2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No.: B2751932
CAS No.: 866040-13-3
M. Wt: 182.223
InChI Key: LOCNDGJHKJGPNI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The structure suggests that it might have properties similar to other indazole derivatives .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like 1-[2-(2-hydroxyethoxy)ethyl]piperazine are synthesized through reactions involving piperazine and 2-(2-chloroethoxy)ethanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds like 2-hydroxyethyl methacrylate (HEMA) are known to form hydrogels with excellent dimensional stability and high thermal stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Carboxy and Diphosphate Ester Hydrolysis : A study by Bazzicalupi et al. (1999) discusses the synthesis of a new alcohol-pendant macrocycle, which includes an ethanolic sidearm and its binding with Zn(II) ions. This research contributes to understanding the chemical properties and potential applications of similar indazole derivatives (Bazzicalupi et al., 1999).

  • Regioselective Protection and Derivatization : Luo et al. (2006) explored the regioselective protection of indazoles and their derivatization, highlighting the versatility of these compounds in synthesizing novel derivatives (Luo et al., 2006).

  • Green Dye Synthesis : Pordel et al. (2014) synthesized new derivatives of 2-(5-hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles, which are deep green in color. This study has implications for the development of new dyes and pigments (Pordel et al., 2014).

Applications in Medicinal Chemistry

  • Antioxidant Activity : Yüksek et al. (2015) investigated the antioxidant activities of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, emphasizing the potential medicinal applications of such compounds (Yüksek et al., 2015).

  • Synthesis of Novel Metal Complexes : Sumrra et al. (2018) synthesized Schiff base compounds with metal ions, exploring their biological properties such as antioxidant and antimicrobial activities. This work is significant in the field of medicinal chemistry and drug discovery (Sumrra et al., 2018).

Material Science Applications

  • Development of Heterocycles : Hummel and Ellman (2014) described the synthesis of N-aryl-2H-indazoles and furans by C–H bond functionalization, which is crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

  • Two-Photon Absorbing Squaraines for Bioimaging : Chang et al. (2019) analyzed the electronic properties of neutral and charged two-photon absorbing squaraines, highlighting their potential as fluorescent probes for bioimaging applications (Chang et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. For instance, 2-hydroxyethyl acrylate is known to be harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it’s used in the synthesis of hydrogels, there could be potential for use in biomedical applications .

Properties

IUPAC Name

2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h10,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCNDGJHKJGPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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